molecular formula C21H17BrN4 B5747938 1-(4-bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5747938
M. Wt: 405.3 g/mol
InChI Key: YNYSAJCQZWICDP-UHFFFAOYSA-N
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Description

1-(4-Bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromoanilino group and a carbonitrile moiety in its structure makes it a unique molecule with significant research interest.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Handling of this compound should be done in accordance with standard safety procedures for chemical substances .

Future Directions

Benzimidazole derivatives are an active area of research due to their diverse biological activities . Future research could explore the synthesis of new derivatives and their potential applications in medicine and other fields .

Preparation Methods

The synthesis of 1-(4-bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong bases and high temperatures to achieve the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of viral replication .

Comparison with Similar Compounds

Similar compounds to 1-(4-bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include other pyrido[1,2-a]benzimidazole derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the bromoanilino group and the carbonitrile moiety in this compound distinguishes it from its analogs, potentially offering distinct therapeutic benefits.

Properties

IUPAC Name

1-(4-bromoanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4/c1-3-16-13(2)17(12-23)21-25-18-6-4-5-7-19(18)26(21)20(16)24-15-10-8-14(22)9-11-15/h4-11,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYSAJCQZWICDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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